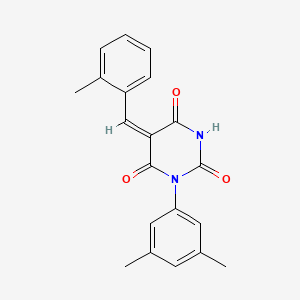
1-(3,5-dimethylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a synthetic compound that has been studied for its potential use in various fields of scientific research. DMPT is a pyrimidine derivative that has been shown to have a variety of interesting properties, including its ability to modulate the expression of genes involved in various physiological processes. In
作用機序
1-(3,5-dimethylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate the expression of genes involved in various physiological processes, including the regulation of growth, metabolism, and immune function. The mechanism of action of this compound is not fully understood, but it is thought to involve the activation of certain signaling pathways, including the mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to improve the growth and feed efficiency of livestock, modulate the expression of genes involved in various physiological processes, and potentially treat various conditions, including cancer, inflammation, and neurological disorders.
実験室実験の利点と制限
One advantage of using 1-(3,5-dimethylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to modulate the expression of genes involved in various physiological processes, making it a potential tool for studying gene regulation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 1-(3,5-dimethylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of focus could be the development of new methods for synthesizing this compound, which could improve its efficiency and reduce its toxicity. Another area of focus could be the identification of new applications for this compound in various fields of scientific research, including agriculture, medicine, and biology. Additionally, research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of new drugs and therapies.
合成法
1-(3,5-dimethylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride. Another method involves the reaction of 3,5-dimethylphenylhydrazine with 2-methylbenzaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and ammonium acetate to yield this compound.
科学的研究の応用
1-(3,5-dimethylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in a variety of fields of scientific research, including agriculture, medicine, and biology. In agriculture, this compound has been shown to improve the growth and feed efficiency of livestock, making it a potential alternative to antibiotics. In medicine, this compound has been studied for its potential use in treating various conditions, including cancer, inflammation, and neurological disorders. In biology, this compound has been shown to modulate the expression of genes involved in various physiological processes, making it a potential tool for studying gene regulation.
特性
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12-8-13(2)10-16(9-12)22-19(24)17(18(23)21-20(22)25)11-15-7-5-4-6-14(15)3/h4-11H,1-3H3,(H,21,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCMCLDJDIDRK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
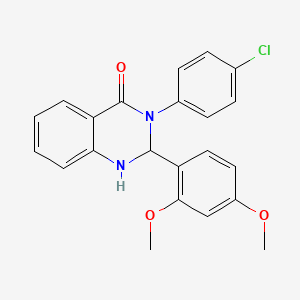
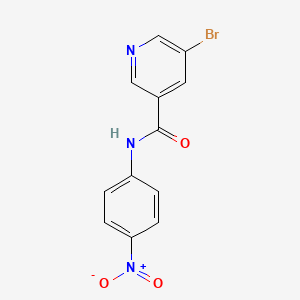
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
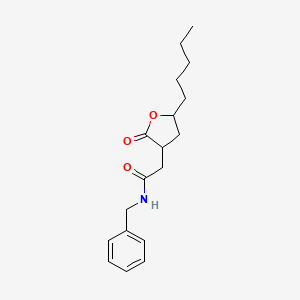
![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)
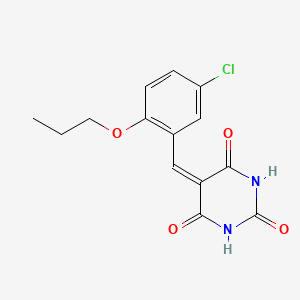
![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)
![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
